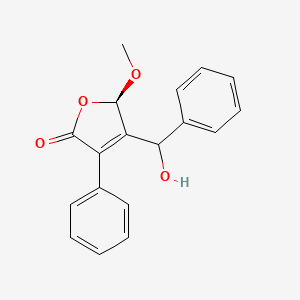

gymnoascolide B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Gymnoascolide B, also known as this compound, is a useful research compound. Its molecular formula is C18H16O4 and its molecular weight is 296.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Structural and Functional Basis

Gymnoascolide B is presumed to be a furanone derivative, similar to gymnoascolide A ( ). Furanones typically exhibit reactivity at the lactone ring and substituent functional groups (e.g., benzyl, phenyl). Key reactive sites likely include:

-

α,β-unsaturated carbonyl system (electrophilic addition)

-

Lactone ring (hydrolysis or nucleophilic substitution)

-

Aromatic substituents (electrophilic substitution or oxidation)

Ring-Opening Reactions

The lactone moiety may undergo hydrolysis under acidic or basic conditions:

Gymnoascolide B+H2OH+/OH−Diacid or salt derivative

Conditions :

-

Acidic: HCl (aq), reflux → diacid product

-

Basic: NaOH (aq) → sodium carboxylate

Electrophilic Additions

The α,β-unsaturated carbonyl system could participate in conjugate additions:

Gymnoascolide B+NH3→Michael adduct amine addition

Catalysts : Lewis acids (e.g., AlCl₃) or organocatalysts.

Functional Group Modifications

Aromatic substituents (e.g., benzyl groups) may undergo halogenation or sulfonation:

Gymnoascolide B+Br2FeBr3Brominated derivative

Synthetic Strategies (Analogous to Gymnoascolide A)

Key steps from gymnoascolide A synthesis ( ) suggest potential routes for this compound:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Chemoselective SN2′ coupling | Phenylmagnesium bromide | Introduction of benzyl/phenyl groups |

| 2 | Allylic substitution | Organometallic reagents (e.g., Grignard) | Functionalization at allylic position |

| 3 | Regioselective reduction | N-Selectride (K-Selectride) | Selective reduction of carbonyl groups |

Bioorthogonal Reactivity (Theoretical)

In biological systems, this compound may engage in dynamic covalent reactions ( ):

| Reaction Type | Trigger | Example |

|---|---|---|

| Oxime ligation | pH (acidic) | Reaction with hydroxylamines |

| Thiol-Michael addition | Glutathione (GSH) | Conjugation with cellular thiols |

| ROS-mediated oxidation | Reactive oxygen species | Oxidation of boronic acid groups |

Challenges and Research Gaps

-

No peer-reviewed studies specifically addressing this compound’s reactivity were found in the indexed literature.

-

Predictions rely on structural analogs (e.g., gymnoascolide A) and general furanone chemistry.

-

Experimental validation is critical, particularly for verifying regioselectivity and stereochemical outcomes.

Proposed Experimental Framework

Propiedades

Fórmula molecular |

C18H16O4 |

|---|---|

Peso molecular |

296.3 g/mol |

Nombre IUPAC |

(2R)-3-[hydroxy(phenyl)methyl]-2-methoxy-4-phenyl-2H-furan-5-one |

InChI |

InChI=1S/C18H16O4/c1-21-18-15(16(19)13-10-6-3-7-11-13)14(17(20)22-18)12-8-4-2-5-9-12/h2-11,16,18-19H,1H3/t16?,18-/m1/s1 |

Clave InChI |

MNJDDTIBFQZPQZ-UHUGOGIASA-N |

SMILES isomérico |

CO[C@H]1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

SMILES canónico |

COC1C(=C(C(=O)O1)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Sinónimos |

gymnoascolide B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.